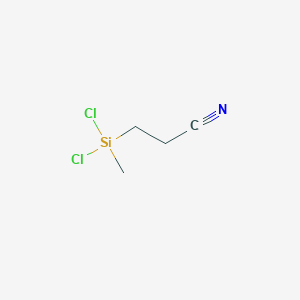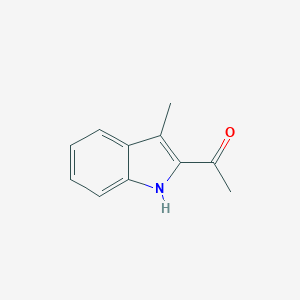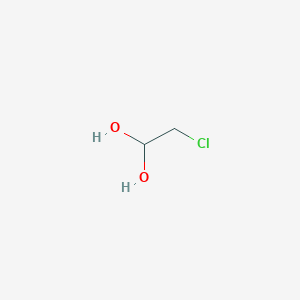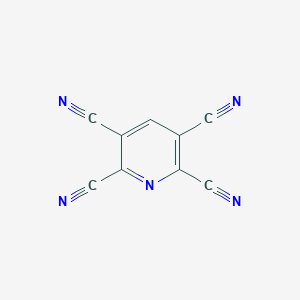
2,3,5,6-Pyridinetetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Pyridinetetracarbonitrile (PTCN) is a chemical compound that belongs to the family of pyridine derivatives. It is a white crystalline solid that is widely used in scientific research due to its unique properties. In
Applications De Recherche Scientifique
2,3,5,6-Pyridinetetracarbonitrile has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of other pyridine derivatives. 2,3,5,6-Pyridinetetracarbonitrile has also been used as a ligand in coordination chemistry, where it can form complexes with metal ions. These complexes have been studied for their catalytic properties and for their potential use in materials science.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Pyridinetetracarbonitrile is not well understood. However, it is believed that the compound may act as a nucleophile due to the presence of four cyano groups. This property may allow 2,3,5,6-Pyridinetetracarbonitrile to react with electrophilic species, such as metal ions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2,3,5,6-Pyridinetetracarbonitrile. However, it has been reported that 2,3,5,6-Pyridinetetracarbonitrile can inhibit the growth of certain cancer cells. This property has been attributed to the compound's ability to interact with metal ions, which are essential for cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,5,6-Pyridinetetracarbonitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2,3,5,6-Pyridinetetracarbonitrile is also readily available from commercial suppliers. However, 2,3,5,6-Pyridinetetracarbonitrile has some limitations. The compound is highly toxic and should be handled with care. It is also relatively expensive compared to other pyridine derivatives.
Orientations Futures
There are several potential future directions for research involving 2,3,5,6-Pyridinetetracarbonitrile. One area of interest is the development of new coordination complexes using 2,3,5,6-Pyridinetetracarbonitrile as a ligand. These complexes could be studied for their catalytic properties and for their potential use in materials science. Another area of interest is the use of 2,3,5,6-Pyridinetetracarbonitrile as a building block in the synthesis of new pyridine derivatives. These compounds could be studied for their potential use in medicinal chemistry.
Conclusion
In conclusion, 2,3,5,6-Pyridinetetracarbonitrile is a unique chemical compound that has been widely used in scientific research. Its synthesis method is well established, and it has several potential applications in coordination chemistry and materials science. While the mechanism of action of 2,3,5,6-Pyridinetetracarbonitrile is not well understood, it has been shown to inhibit the growth of certain cancer cells. 2,3,5,6-Pyridinetetracarbonitrile has several advantages for use in lab experiments, but it is also highly toxic and relatively expensive. There are several potential future directions for research involving 2,3,5,6-Pyridinetetracarbonitrile, including the development of new coordination complexes and the synthesis of new pyridine derivatives.
Méthodes De Synthèse
The synthesis of 2,3,5,6-Pyridinetetracarbonitrile involves the reaction of 2,3,5,6-tetrachloropyridine with sodium cyanide in the presence of a palladium catalyst. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide. The yield of 2,3,5,6-Pyridinetetracarbonitrile obtained from this reaction is typically high, and the compound can be purified by recrystallization.
Propriétés
Numéro CAS |
17638-20-9 |
|---|---|
Nom du produit |
2,3,5,6-Pyridinetetracarbonitrile |
Formule moléculaire |
C9HN5 |
Poids moléculaire |
179.14 g/mol |
Nom IUPAC |
pyridine-2,3,5,6-tetracarbonitrile |
InChI |
InChI=1S/C9HN5/c10-2-6-1-7(3-11)9(5-13)14-8(6)4-12/h1H |
Clé InChI |
RRZLWIPIQKXHAS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=C1C#N)C#N)C#N)C#N |
SMILES canonique |
C1=C(C(=NC(=C1C#N)C#N)C#N)C#N |
Autres numéros CAS |
17638-20-9 |
Synonymes |
2,3,5,6-Pyridinetetracarbonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



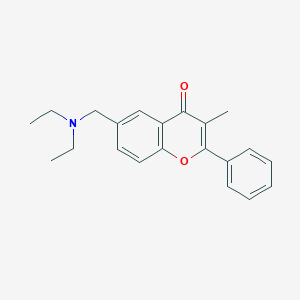

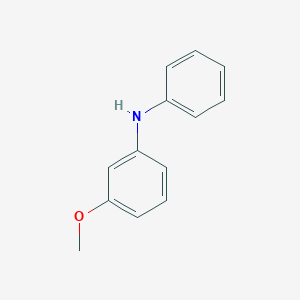




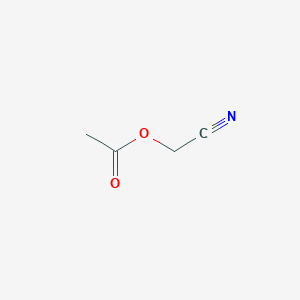
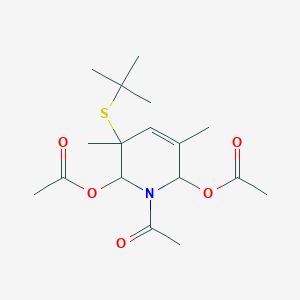
![8-Benzyl-3-(hydroxymethyl)-1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one](/img/structure/B94045.png)
![1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-](/img/structure/B94046.png)
